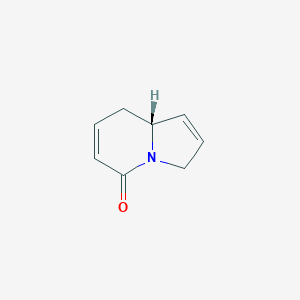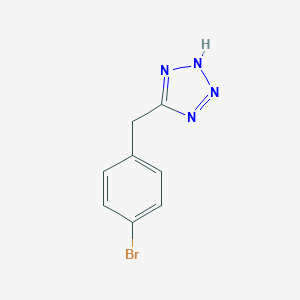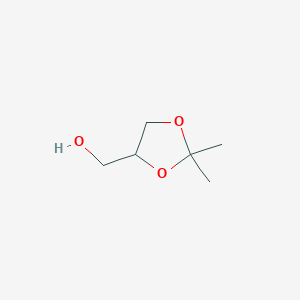
Solketal
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Solketal has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in pharmaceutical formulations as a suspending agent and plasticizer.
Industry: Acts as a fuel additive to improve low-temperature flow properties and oxidation stability.
Biochemische Analyse
Biochemical Properties
Solketal is produced from glycerol, a bio-based abundant polyol . The process of its formation involves a ketalization reaction
Cellular Effects
This compound is known to improve combustion efficiency and fuel properties, which could indirectly influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from glycerol via a ketalization reaction . This reaction is catalyzed by various catalysts, including homogeneous catalysts, commercial heterogeneous catalysts, and specifically designed heterogeneous catalysts in laboratories
Temporal Effects in Laboratory Settings
This compound synthesis has been optimized in a reactor, with parameters like temperature, glycerol:acetone molar ratio, catalyst amount, reaction time, and stirring speed . Optimal conditions were identified as 60 °C, 1:4, 0.2 g, 60 min, and 1200 rpm, respectively
Metabolic Pathways
This compound is involved in the metabolic pathway of glycerol . Glycerol is a bio-based abundant polyol that is transformed into this compound via a ketalization reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Solketal is synthesized through the ketalization of glycerol with acetone. This reaction typically requires an acid catalyst to proceed efficiently. Various catalysts have been employed, including metal-modified ZSM-5 zeolite catalysts, which have shown high efficiency and selectivity . The optimal reaction conditions for this synthesis include a temperature of 60 degrees Celsius, a glycerol to acetone molar ratio of 1:4, a catalyst amount of 0.2 grams, a reaction time of 60 minutes, and a stirring speed of 1200 revolutions per minute .
Industrial Production Methods
In industrial settings, continuous flow technology is often used for the production of this compound. This method allows for process intensification and optimization of various parameters such as feed viscosity, weight hourly space velocity, and catalyst efficiency and recyclability . The use of continuous flow technology also enables the production of this compound in a more sustainable and environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
Solketal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Wirkmechanismus
The mechanism of action of solketal involves its ability to form stable ketal structures, which protect the hydroxyl groups of glycerol. This protection allows for selective reactions at other sites of the molecule. The molecular targets and pathways involved include the formation of ester bonds and the stabilization of reactive intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidol: Another derivative of glycerol, used in the synthesis of various chemicals.
Glycerol Formal: A cyclic acetal of glycerol, used as a solvent and plasticizer.
1,3-Dioxane: A cyclic ether, used as a solvent and intermediate in organic synthesis.
Uniqueness of Solketal
This compound is unique due to its high selectivity and efficiency in forming ester bonds, its stability under various reaction conditions, and its versatility in applications ranging from fuel additives to pharmaceutical formulations .
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021845 | |
| Record name | Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID. | |
| Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropylidene glycerol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
188-189 °C | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
80 °C c.c. | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.06 | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.6 | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
107.0 [mmHg] | |
| Record name | Isopropylidene glycerol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-79-8 | |
| Record name | Solketal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solketal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-dioxolan-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLKETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XK098O8ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-26.4 °C | |
| Record name | ISOPROPYLIDENE GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Solketal and why is its production gaining interest?
A1: this compound is a cyclic ketal synthesized from glycerol and acetone. [, , ] Its production is gaining interest because it addresses two important aspects: (1) it valorizes glycerol, a by-product of the biodiesel industry, and (2) it serves as a promising fuel additive. [, , , ]
Q2: How does this compound production contribute to the sustainability of the biodiesel industry?
A2: Biodiesel production generates significant amounts of crude glycerol as a by-product. Converting this glycerol into valuable chemicals like this compound enhances the economic viability and sustainability of the biodiesel industry. [, , ]
Q3: What are the main applications of this compound?
A3: this compound's primary application is as a green fuel additive for gasoline, diesel, and biodiesel. [, , , , ] It can improve fuel properties such as octane number, oxidation stability, and cold flow properties. [, , , , ]
Q4: Can this compound be used as a standalone fuel?
A4: While this compound possesses fuel-like properties, it is not typically used as a standalone fuel. Instead, it acts as an additive to enhance the performance of existing fuels. [, ]
Q5: How is this compound synthesized?
A5: this compound is synthesized through the acetalization of glycerol with acetone. This reaction is typically catalyzed by acids, either homogeneous acids like sulfuric acid or heterogeneous catalysts like zeolites, resins, and clays. [, , , , , , , , , ]
Q6: What are the advantages of using heterogeneous catalysts for this compound synthesis?
A6: Heterogeneous catalysts offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosion compared to homogeneous catalysts, making the process more environmentally friendly and cost-effective. [, , , ]
Q7: What role does catalyst acidity play in this compound synthesis?
A7: Catalyst acidity, particularly Brønsted acidity, is crucial for the acetalization reaction. Catalysts with strong acidic sites generally exhibit higher activity and selectivity towards this compound. [, , ]
Q8: What factors influence the performance of heterogeneous catalysts in this compound synthesis?
A8: Catalyst performance is influenced by factors like the strength and density of acidic sites, pore size and structure, hydrophobicity, and stability in the presence of water (a by-product of the reaction). [, , , ]
Q9: What are the challenges associated with catalyst stability in this compound synthesis?
A9: Water formation during the reaction can negatively impact catalyst stability, leading to deactivation. Researchers are exploring strategies to improve catalyst hydrophobicity and water tolerance. [, ]
Q10: Can this compound synthesis be performed in a continuous flow process?
A12: Yes, continuous flow processes have been investigated for this compound production, offering advantages like improved process control, higher productivity, and easier integration with existing biodiesel plants. [, ]
Q11: What are the benefits of microwave-assisted this compound synthesis?
A13: Microwave irradiation can accelerate the reaction rate, reduce reaction time, and potentially improve this compound yield compared to conventional heating methods. [, ]
Q12: What is the molecular formula and weight of this compound?
A12: this compound has the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol.
Q13: What spectroscopic techniques are commonly used to characterize this compound?
A15: this compound is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ]
Q14: How does the structure of this compound contribute to its properties as a fuel additive?
A16: The cyclic ketal structure of this compound enhances its blending properties with fuels and contributes to its ability to improve octane number and reduce emissions. [, ]
Q15: What are the key challenges associated with the industrial-scale production of this compound?
A17: Challenges include optimizing catalyst performance and stability, developing cost-effective and energy-efficient processes, and addressing the market demand for this compound. [, ]
Q16: What are the future research directions in the field of this compound production?
A18: Future research will likely focus on developing novel and more efficient catalysts, exploring innovative reaction systems and process intensification strategies, and investigating the potential of this compound derivatives as advanced biofuels or platform chemicals. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
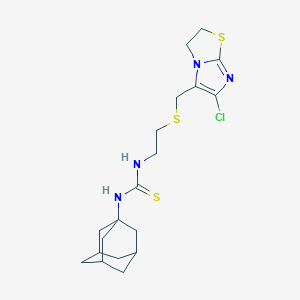
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
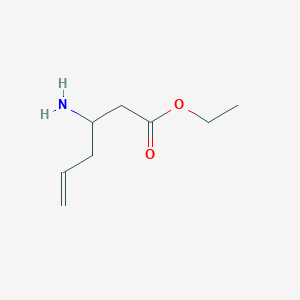






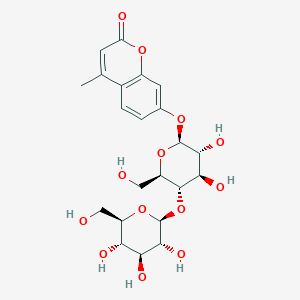
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

